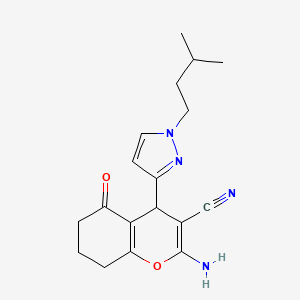![molecular formula C15H12F3N3 B10929123 4-(difluoromethyl)-6-(4-fluorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10929123.png)
4-(difluoromethyl)-6-(4-fluorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(difluoromethyl)-6-(4-fluorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine is a compound of significant interest in the field of organic chemistry. This compound features a pyrazolo[3,4-b]pyridine core, which is a fused bicyclic structure, and is substituted with difluoromethyl and fluorophenyl groups. The presence of fluorine atoms in the structure enhances its chemical stability and biological activity, making it a valuable compound for various applications.
Preparation Methods
The synthesis of 4-(difluoromethyl)-6-(4-fluorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core and subsequent functionalization with difluoromethyl and fluorophenyl groups. One common method involves the use of difluoromethylation reagents to introduce the difluoromethyl group onto the pyrazolo[3,4-b]pyridine scaffold . Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.
Chemical Reactions Analysis
4-(difluoromethyl)-6-(4-fluorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The fluorine atoms can be substituted with other groups using nucleophilic or electrophilic reagents. Common reagents used in these reactions include oxidizing agents like m-CPBA, reducing agents like sodium borohydride, and nucleophiles like Grignard reagents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(difluoromethyl)-6-(4-fluorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development.
Medicine: It may have potential therapeutic applications due to its stability and activity.
Industry: The compound can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(difluoromethyl)-6-(4-fluorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The difluoromethyl and fluorophenyl groups enhance its binding affinity to these targets, potentially affecting various biological pathways. detailed studies on its exact mechanism of action are still ongoing.
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-b]pyridine derivatives with different substituents. For example:
- 4-(trifluoromethyl)-6-(4-fluorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine
- 4-(difluoromethyl)-6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine These compounds share the same core structure but differ in their substituents, which can significantly impact their chemical and biological properties . The unique combination of difluoromethyl and fluorophenyl groups in 4-(difluoromethyl)-6-(4-fluorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine contributes to its distinct characteristics and potential applications.
Properties
Molecular Formula |
C15H12F3N3 |
|---|---|
Molecular Weight |
291.27 g/mol |
IUPAC Name |
4-(difluoromethyl)-6-(4-fluorophenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C15H12F3N3/c1-8-13-11(14(17)18)7-12(19-15(13)21(2)20-8)9-3-5-10(16)6-4-9/h3-7,14H,1-2H3 |
InChI Key |
QVNZWDYWPHPGTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(difluoromethyl)-2-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-{1-[4-(1H-pyrrol-1-yl)phenyl]ethyl}propanamide](/img/structure/B10929042.png)
![N-[3-fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10929047.png)
![1-benzyl-3,6-dimethyl-N-(1,3-thiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10929051.png)
![6-(3-methoxyphenyl)-1,3-dimethyl-N-(naphthalen-1-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10929059.png)
![N-[1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(3-bromophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B10929067.png)
![Ethyl 4-(4-methoxyphenyl)-2-{[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B10929075.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]thiophene-2-sulfonamide](/img/structure/B10929082.png)
![N-(4-butoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B10929089.png)

![N-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B10929097.png)
![methyl 1-{[(4-{[(E)-(1-ethyl-1H-pyrazol-5-yl)methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B10929105.png)
![methyl 1-{[(4-{[(E)-quinolin-4-ylmethylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B10929106.png)
![6-ethyl-N-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10929127.png)
![2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10929135.png)
